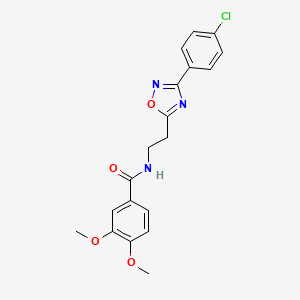
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as MOXAN, is a chemical compound that has been widely studied for its potential applications in scientific research. MOXAN is a member of the nitroaniline family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, studies have suggested that this compound may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells. This compound may also act by inhibiting the activity of enzymes involved in the biosynthesis of bacterial and viral cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of a variety of bacterial and viral strains. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its high yield and purity during synthesis. This compound is also stable under a range of conditions, which makes it suitable for use in lab experiments. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One direction is to investigate the potential of this compound as a fluorescent probe for imaging cellular structures. Another direction is to study the mechanism of action of this compound in more detail, particularly in relation to its anticancer and antimicrobial activities. Finally, future studies could investigate the potential of this compound as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 2-nitroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of 2-(2-methoxyethoxy)ethanol. This reaction produces this compound in high yield and purity. This compound can also be synthesized through other methods, such as the reaction of 2-nitroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester, followed by the addition of 2-chloroethyl ether.
Scientific Research Applications
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antimicrobial, antiviral, and anticancer activities. This compound has also been studied for its potential as a fluorescent probe for imaging cellular structures.
properties
IUPAC Name |
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-8-14-12(20-15-8)9-3-4-10(13-5-6-19-2)11(7-9)16(17)18/h3-4,7,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKJQCFRFBBFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
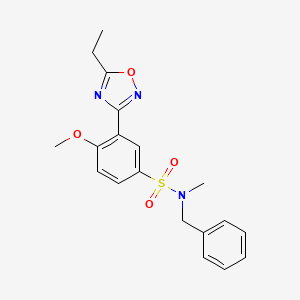
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
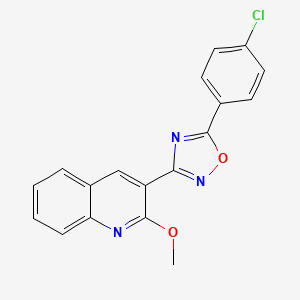
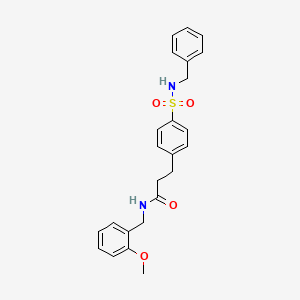
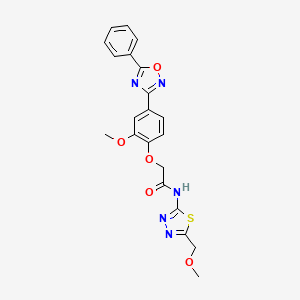


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)
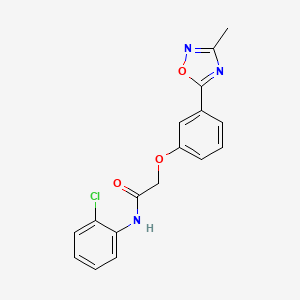
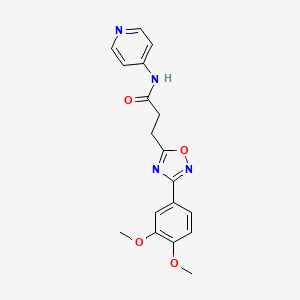
![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)
